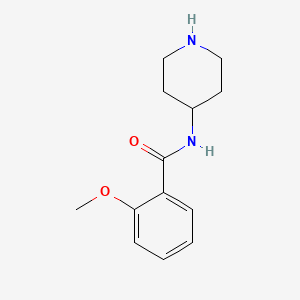![molecular formula C23H18N2O2S B7460176 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, also known as NATPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NATPC is a thiophene-based compound that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, as well as the NF-κB signaling pathway, which plays a role in the immune response. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been found to modulate the activity of various transcription factors, including AP-1 and STAT3, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been found to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Its potential applications in various research fields also make it a valuable compound for scientists. However, one limitation of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications. It may also be valuable to explore the potential use of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide in combination with other drugs or therapies for enhanced efficacy. Additionally, the development of more cost-effective synthesis methods for 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide may increase its accessibility for researchers.
Métodos De Síntesis
The synthesis of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to produce 2-naphthylacetyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of triethylamine to produce 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide. The synthesis of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been optimized to produce high yields and purity, making it a valuable compound for research purposes.
Aplicaciones Científicas De Investigación
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its role in modulating the immune response. 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(17-7-2-1-3-8-17)28-23(19)25-21(26)13-15-10-11-16-6-4-5-9-18(16)12-15/h1-12,14H,13H2,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFLANKQHQKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC4=CC=CC=C4C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)


![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)

